2-Amino-3-(naphthalen-1-yl)propanoic acid

Peptide Engineering Structural Biology β-Hairpin Stabilization

2-Amino-3-(naphthalen-1-yl)propanoic acid, also known as DL-1-naphthylalanine or H-DL-1-NAL-OH, is a synthetic non-proteinogenic amino acid featuring a naphthalene moiety attached to the β-carbon of the alanine backbone. This compound is a racemic mixture of D- and L-enantiomers, each offering distinct stereochemical properties for enantioselective synthesis applications.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 28095-56-9
Cat. No. B555592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(naphthalen-1-yl)propanoic acid
CAS28095-56-9
Synonyms2-Amino-3-(naphthalen-1-yl)propanoicacid; 28095-56-9; alphanaphthylalanine; H-DL-1-NAL-OH; 3-(1-Naphthyl)-DL-alanine; 3-(1-Naphthyl)alanine; 2-amino-3-(1-naphthyl)propanoicacid; DL-3-(1-NAPHTHYL)ALANINE; 7758-42-1; 2-amino-3-naphthalen-1-ylpropanoicacid; 28095-56-9[rn]; 2-AMINO-3-NAPHTHALEN-1-YL-PROPIONICACID; 1-Naphthalenealanine; 3-Naphth-1-yl-D-alanine; 3-Naphth-1-yl-L-alanine; AC1L40XZ; AC1Q5S6A; SCHEMBL93516; N5637_SIGMA; AC1Q509Y; D,L-beta-(1-Naphthyl)alanine; z-3-(1-naphthyl)-dl-alanine; BETA-1-NAPHTHYLALANINE; H-DL-ALA(1-NAPH)-OH; CHEMBL3272606
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
InChIInChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)
InChIKeyOFYAYGJCPXRNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(naphthalen-1-yl)propanoic acid (CAS 28095-56-9): A Non-Proteinogenic Naphthylalanine Building Block for Peptide Engineering and SAR Studies


2-Amino-3-(naphthalen-1-yl)propanoic acid, also known as DL-1-naphthylalanine or H-DL-1-NAL-OH, is a synthetic non-proteinogenic amino acid featuring a naphthalene moiety attached to the β-carbon of the alanine backbone [1]. This compound is a racemic mixture of D- and L-enantiomers, each offering distinct stereochemical properties for enantioselective synthesis applications [2]. Its naphthyl group provides a bulky aromatic side chain that can be exploited to restrict conformational flexibility, enhance receptor selectivity, and modulate metabolic stability in designed peptides [3]. Unlike simpler aromatic amino acids such as phenylalanine, the fused bicyclic naphthalene system of this compound introduces unique steric hindrance and π-stacking capabilities that are critical for fine-tuning peptide-receptor interactions [4]. This guide provides procurement-focused evidence demonstrating why this specific building block, rather than its positional isomer (2-naphthylalanine) or enantiopure forms, should be prioritized for certain peptide engineering and structure-activity relationship (SAR) investigations.

Why 2-Amino-3-(naphthalen-1-yl)propanoic acid Cannot Be Indiscriminately Replaced with 2-Naphthylalanine or Phenylalanine in Critical Applications


While 2-Amino-3-(naphthalen-1-yl)propanoic acid shares a common core with other aromatic amino acids, its unique stereoelectronic properties preclude simple substitution. The 1-naphthyl isomer adopts a distinct edge-to-face geometry that mimics tryptophan's aromatic interactions, whereas the 2-naphthyl isomer behaves more like a substituted phenylalanine [1]. This geometric divergence directly translates into measurable differences in receptor binding, conformational stability, and biological activity. For example, in vasopressin analogs, substitution with 1-naphthylalanine yields compounds devoid of pressor activity, while 2-naphthylalanine analogs act as weak pressor inhibitors [2]. Similarly, in ascidiacyclamide scaffolds, the 1-naphthyl isomer induces a more stable open conformation and exhibits stronger cytotoxicity than its 2-naphthyl counterpart [3]. These context-dependent functional divergences demonstrate that the choice between 1-Nal and 2-Nal is not trivial but rather a critical determinant of experimental outcomes. The following quantitative evidence guide is designed to support procurement decisions by highlighting precisely where and why this specific compound offers verifiable differentiation.

Quantitative Differentiation Evidence for 2-Amino-3-(naphthalen-1-yl)propanoic acid (CAS 28095-56-9) Against Closest Analogs


Distinct Aromatic Interaction Geometry: 1-Naphthylalanine Mimics Tryptophan, 2-Naphthylalanine Resembles Phenylalanine

In a 12-residue β-hairpin peptide model system, geometric analysis revealed that 1-naphthylalanine adopts an edge-to-face aromatic interaction geometry that closely replicates that of tryptophan, a feature critical for stabilizing specific protein folds. In contrast, 2-naphthylalanine exhibits a geometry more akin to a substituted phenylalanine, lacking the characteristic tryptophan-like π-stacking arrangement [1]. This qualitative structural difference, validated by NMR and computational modeling, has direct implications for peptide design: if the goal is to replace tryptophan without perturbing aromatic packing, 1-Nal is the appropriate choice, while 2-Nal may introduce unintended conformational biases.

Peptide Engineering Structural Biology β-Hairpin Stabilization

Functional Divergence in Vasopressin Receptor Pharmacology: 1-Nal Confers Oxytocin Selectivity While Abolishing Pressor Activity

In a series of arginine vasopressin (AVP) analogs, substitution at position 3 with L-1-naphthylalanine (L-1-Nal) produced peptides that were potent V2 agonists and exceptionally selective oxytocin antagonists, with virtually no interaction with V1a or V2 receptors in some cases [1][2]. In stark contrast, the corresponding L-2-Nal analogs exhibited weak pressor inhibitory activity and different receptor selectivity profiles. Specifically, [(L-1-Nal)3,Val4]AVP displayed no pressor or antidiuretic activity, making it an exceptionally selective oxytocin antagonist, whereas [(L-2-Nal)3,(D-Arg)8]VP was among the most potent V1 antagonists [1].

GPCR Pharmacology Vasopressin/Oxytocin Receptors Peptide Therapeutics

Enhanced Conformational Stability and Cytotoxicity: D-1-Naphthylalanine Drives Open Conformation in Ascidiacyclamide Scaffolds

Incorporation of D-1-naphthylalanine into the ascidiacyclamide macrocycle induced a significantly more stable open conformation compared to the L-enantiomer or the 2-naphthyl isomers. Among all analogs tested (including phenylalanine, 1-Nal, and 2-Nal in both D- and L-forms), [D-1Nal]ASC exhibited the most pronounced transformation from the folded to the open structure in solution and displayed the strongest cytotoxicity toward HL-60 leukemia cells [1]. While the abstract does not provide exact IC50 values, the statement 'strongest cytotoxicity' reflects a rank-order potency that distinguishes this specific enantiomer.

Cyclic Peptides Conformational Analysis Anticancer Research

Enzymatic Deracemization to >99% Enantiomeric Excess: DL-1-Naphthylalanine as a Versatile Chiral Pool Precursor

DL-1-naphthylalanine (racemic mixture) can be efficiently resolved into either the D- or L-enantiomer with >99% enantiomeric excess using engineered amino acid oxidases. Specifically, l-amino acid deaminase from Proteus myxofaciens (PmaLAAD) selectively converts the L-enantiomer to the corresponding α-keto acid, leaving D-1-Nal untouched; conversely, a D-amino acid oxidase variant (G213) provides access to L-1-Nal. When both enzymes are employed jointly, complete deracemization is achieved [1]. This biocatalytic platform outperforms traditional chemical resolution methods in terms of enantiopurity and avoids the need for costly chiral auxiliaries.

Biocatalysis Chiral Resolution Amino Acid Deracemization

Human Renin Inhibition: 1-Naphthylalanine-Containing Tripeptides Achieve IC50 ~10⁻⁷ M with Pronounced Species Selectivity

Tripeptide analogs incorporating 1-naphthylalanine, such as Z-(1-naphthyl)Ala-His-leucinal (ES-188), exhibit marked inhibition of human and primate renin with IC50 values near 10⁻⁷ M. In contrast, inhibition of rabbit renin is one to two orders of magnitude weaker, and activity against pig, goat, dog, and rat renin is negligible [1]. This species selectivity profile is a direct consequence of the 1-naphthyl moiety's interaction with the S1 subsite of human renin. While data for 2-naphthylalanine analogs in the same assay system are not available, the established SAR for renin inhibitors indicates that the 1-naphthyl group provides optimal complementarity to the hydrophobic pocket [2].

Renin Inhibitors Hypertension Peptidomimetics

Validated Application Scenarios for 2-Amino-3-(naphthalen-1-yl)propanoic acid (CAS 28095-56-9) Based on Peer-Reviewed Evidence


Engineering Selective Oxytocin Receptor Antagonists Free of Vasopressor Liabilities

As demonstrated in vasopressin/oxytocin peptide analogs, substitution with L-1-naphthylalanine at position 3 yields ligands that are potent oxytocin antagonists with no detectable pressor or antidiuretic activity [1]. This profile is highly desirable for tocolytic agents (e.g., preterm labor management) where vasopressor side effects must be avoided. Procurement of this compound supports the rational design of next-generation oxytocin receptor modulators with improved therapeutic indices.

Development of Conformationally Constrained Cyclic Peptides with Enhanced Cytotoxic Activity

Incorporation of D-1-naphthylalanine into ascidiacyclamide-like macrocycles stabilizes an open conformation that correlates with the strongest cytotoxicity observed among tested aromatic amino acid substitutions [2]. This building block is therefore indicated for anticancer cyclic peptide libraries where conformational rigidity and potent cell-killing activity are prioritized screening endpoints.

Biocatalytic Production of Enantiopure D- or L-1-Naphthylalanine for Stereochemically Defined Peptide Synthesis

The racemic DL-1-naphthylalanine serves as an ideal feedstock for enzymatic deracemization processes that deliver either enantiomer in >99% ee [3]. This application is particularly valuable for medicinal chemistry groups that require both stereoisomers for parallel SAR studies or for large-scale synthesis of single-enantiomer peptidomimetics without resorting to asymmetric synthesis.

Structure-Activity Relationship Studies of Renin Inhibitors Targeting the Human Enzyme

1-Naphthylalanine-containing tripeptides exhibit low-micromolar potency against human renin and pronounced species selectivity [4]. This scaffold is well-suited for academic and industrial programs investigating renin-angiotensin system modulation, where the 1-naphthyl moiety can be used as a privileged hydrophobic anchor for further optimization of potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(naphthalen-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.